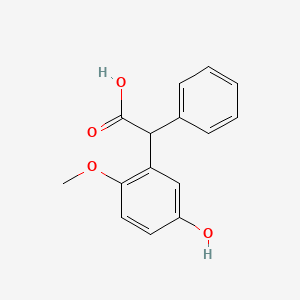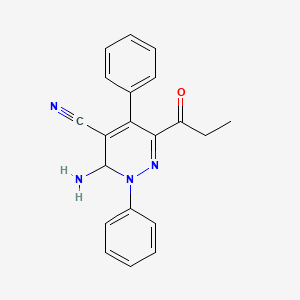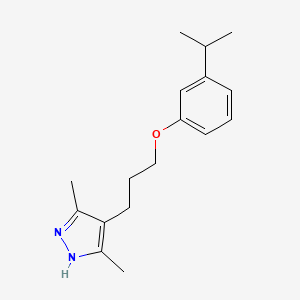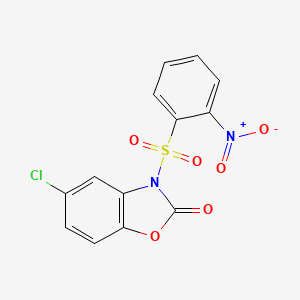![molecular formula C23H22N4O3 B15283610 Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15283610.png)
Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a complex organic compound with the molecular formula C23H22N4O3 and a molecular weight of 402.454. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core, a hydroxyphenyl group, and an ethyl benzoate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific steps and conditions for synthesizing this compound may vary, but generally include the following:
Formation of the imidazo[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the hydroxyphenyl group: This is achieved through a substitution reaction, often using a hydroxyphenyl halide and a suitable base.
Coupling with ethyl benzoate: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic or basic conditions.
化学反应分析
Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Esterification and Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification reactions.
科学研究应用
Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cellular signaling, leading to altered cellular responses. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in signal transduction and gene expression.
相似化合物的比较
Ethyl 4-{[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group and exhibit comparable biological activities.
Imidazole derivatives: Compounds containing the imidazole ring, such as those used in antifungal and antibacterial agents, have structural similarities and potential overlapping applications.
Pyrido[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring system and are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
属性
分子式 |
C23H22N4O3 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
ethyl 4-[[2-(4-hydroxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H22N4O3/c1-4-30-22(29)17-5-9-18(10-6-17)25-21-20(16-7-11-19(28)12-8-16)26-23-24-14(2)13-15(3)27(21)23/h5-13,25,28H,4H2,1-3H3 |
InChI 键 |
OJHBKZBJMHHPIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole](/img/structure/B15283529.png)

![1-{[2,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B15283539.png)
![5-butyl-8-tert-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B15283540.png)
![N-{3-[(1-adamantylcarbonyl)amino]propyl}-2-pyrazinecarboxamide](/img/structure/B15283552.png)
![Methyl 4-[2-(4-morpholinyl)-6-(4-pyridinyl)-4-pyrimidinyl]phenyl ether](/img/structure/B15283559.png)
![N-[6-chloro-3-cyano-2-(methylsulfanyl)-4-quinolinyl]-2-phenylacetamide](/img/structure/B15283565.png)

![3-chloro-N-(2-phenylethyl)-7-thien-2-yl-5-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15283577.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B15283584.png)

![N-{4-[(3-oxo-1-piperazinyl)carbonyl]phenyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15283595.png)
![3-Phenyl-6-[2-(1-pyrrolidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283600.png)

